Deacetylsclerotiorin

Beschreibung

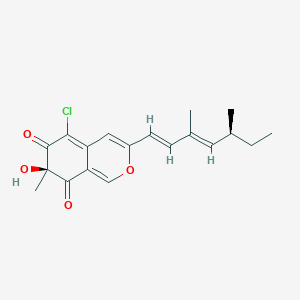

Structure

3D Structure

Eigenschaften

CAS-Nummer |

34696-50-9 |

|---|---|

Molekularformel |

C19H21ClO4 |

Molekulargewicht |

348.8 g/mol |

IUPAC-Name |

(7R)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-hydroxy-7-methylisochromene-6,8-dione |

InChI |

InChI=1S/C19H21ClO4/c1-5-11(2)8-12(3)6-7-13-9-14-15(10-24-13)17(21)19(4,23)18(22)16(14)20/h6-11,23H,5H2,1-4H3/b7-6+,12-8+/t11-,19+/m0/s1 |

InChI-Schlüssel |

SBUBEONHXLXYBK-GFYBKASGSA-N |

Isomerische SMILES |

CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@](C(=O)C2=CO1)(C)O)Cl |

Kanonische SMILES |

CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(=O)C2=CO1)(C)O)Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Deacetylsclerotiorin; (+)-Deacetylsclerotiorin; Deacetylsclerotiorin, (+)-; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Deconstructing Deacetylsclerotiorin: A Technical Guide to NMR-Based Structure Elucidation

Foreword: The Azaphilone Enigma

In the realm of natural product chemistry, fungal secondary metabolites present a vast frontier for discovery, offering intricate molecular architectures with potent biological activities. Among these, the azaphilones, a class of polyketide pigments, are distinguished by their highly oxygenated pyranoquinone core and vibrant colors.[1] Deacetylsclerotiorin, a chlorinated azaphilone isolated from fungi of the Penicillium genus, is one such molecule.[2] Its structure, while known, provides an exemplary case study for the application of modern Nuclear Magnetic Resonance (NMR) spectroscopy. The challenge lies not just in confirming the planar structure, but in unequivocally establishing its stereochemistry.

This guide is designed for researchers, scientists, and drug development professionals. It deviates from rigid templates to provide a narrative that mirrors the logical flow of an actual structure elucidation campaign. We will delve into the causality behind experimental choices, demonstrating how a suite of NMR experiments can be synergistically employed to assemble a complex molecular puzzle, piece by piece. Every step is designed to be a self-validating system, where data from one experiment corroborates and builds upon the last, ensuring the highest degree of confidence in the final proposed structure.

The Analytical Challenge: From Isolate to Hypothesis

The journey begins with a purified fungal metabolite. Preliminary analysis via High-Resolution Mass Spectrometry (HRMS) suggests a molecular formula of C₁₉H₂₁ClO₄. This formula, indicating nine degrees of unsaturation, immediately points towards a complex structure likely containing multiple rings and double bonds. The presence of chlorine is a noteworthy feature, guiding our interpretation of isotopic patterns and chemical shifts.

Our primary tool for unraveling the atomic connectivity and three-dimensional arrangement of this molecule is high-field NMR spectroscopy.[3] The elucidation of novel compounds, particularly those with multiple stereocenters like deacetylsclerotiorin, is a formidable task that requires a systematic and multi-faceted NMR approach.[4]

The NMR Campaign: A Symphony of Experiments

The modern NMR toolkit provides a suite of experiments, each offering a unique window into the molecular structure.[5] For a molecule of this complexity, a standard dataset is acquired, typically on a 500 MHz or higher spectrometer to achieve optimal signal dispersion.[6]

Experimental Protocols:

-

Sample Preparation: A sample of 5-10 mg of purified deacetylsclerotiorin is dissolved in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube.[7] The choice of solvent is critical; CDCl₃ is often a good starting point for moderately polar organic compounds. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

1D NMR Acquisition (¹H and ¹³C):

-

The ¹H NMR spectrum is acquired to identify the number and types of proton environments, their relative abundance (integration), and their through-bond coupling relationships (multiplicity).

-

The ¹³C{¹H} NMR spectrum, acquired with proton decoupling, reveals the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is also run to differentiate between CH₃, CH₂, CH, and quaternary carbons.

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically over two or three bonds (²JHH, ³JHH). It is the primary tool for mapping out contiguous proton spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (¹JCH). It is indispensable for assigning carbon resonances based on their attached, and often more easily assigned, protons.[2]

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH). It is the key to connecting the spin systems identified by COSY and positioning quaternary carbons and heteroatoms.[8]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are physically close to one another (typically <5 Å), irrespective of their through-bond connectivity.[9] It is the cornerstone for determining the relative stereochemistry and conformation of the molecule.[10]

-

The logical workflow for acquiring and interpreting this data is visualized below.

Data Interpretation: Assembling the Puzzle

The following data tables represent a realistic dataset for deacetylsclerotiorin, constructed from published spectra of the compound and its close analogs.[8][11] We will analyze this data step-by-step to build the molecular structure.

1D NMR Data: The Parts List

The ¹H and ¹³C NMR spectra provide the fundamental building blocks for our structure.

Table 1: ¹H and ¹³C NMR Data for Deacetylsclerotiorin (500 MHz, CDCl₃)

| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) |

| 1 | 148.2 | 8.15 | s |

| 3 | 158.5 | - | - |

| 4 | 105.1 | 6.40 | s |

| 4a | 145.8 | - | - |

| 5 | 100.2 | - | - |

| 6 | 183.5 | - | - |

| 7 | 85.9 | - | - |

| 8 | 194.1 | - | - |

| 8a | 115.8 | - | - |

| 1' | 128.8 | 6.80 | d (15.5) |

| 2' | 140.5 | 7.25 | dd (15.5, 10.0) |

| 3' | 135.2 | - | - |

| 4' | 125.5 | 5.95 | d (10.0) |

| 5' | 39.8 | 2.50 | m |

| 6' | 29.7 | 1.55, 1.40 | m |

| 7' | 11.8 | 0.90 | t (7.5) |

| Me-7 | 25.1 | 1.50 | s |

| Me-3' | 20.5 | 2.10 | s |

| Me-5' | 19.9 | 1.10 | d (6.8) |

| 7-OH | - | 4.50 | s (br) |

Note: Chemical shifts (δ) are reported in parts per million (ppm). Coupling constants (J) are reported in Hertz (Hz). s=singlet, d=doublet, t=triplet, m=multiplet, br=broad.

Initial Observations:

-

¹³C Spectrum: We observe 19 distinct carbon signals, matching the molecular formula. The DEPT experiment would confirm the presence of four methyl (CH₃), one methylene (CH₂), seven methine (CH), and seven quaternary carbons. The downfield signals at δc 183.5 and 194.1 are characteristic of ketone carbonyls. Several signals in the δc 100-160 range suggest a highly substituted aromatic or conjugated olefinic system.

-

¹H Spectrum: The proton spectrum reveals several olefinic protons (δH 5.95-8.15), aliphatic protons, and three distinct methyl signals (two singlets and one doublet). A broad singlet at δH 4.50 is indicative of an exchangeable proton, likely a hydroxyl group.[11]

COSY and HSQC Analysis: Defining Spin Systems

The COSY spectrum allows us to trace proton-proton coupling networks, while the HSQC spectrum links these protons to their directly attached carbons.

From this analysis, we can clearly define a long, contiguous spin system corresponding to the polyene side chain:

-

Fragment A (Side Chain): The olefinic proton H-1' (δH 6.80) is coupled to H-2' (δH 7.25). H-2' is further coupled to H-4' (δH 5.95). H-4' shows a correlation to the methine proton H-5' (δH 2.50). This methine proton, H-5', is coupled to the protons of a methyl group (Me-5', δH 1.10) and a methylene group (H-6', δH 1.55/1.40). Finally, the H-6' protons are coupled to the terminal methyl group protons H-7' (δH 0.90).

The remaining protons, H-1 (δH 8.15), H-4 (δH 6.40), Me-7 (δH 1.50), and Me-3' (δH 2.10), appear as singlets in the ¹H spectrum, indicating they have no adjacent protons to couple with. The HSQC spectrum then allows us to confidently assign the carbons directly bonded to these protons (e.g., H-1 at δH 8.15 correlates to C-1 at δc 148.2).

HMBC Analysis: Constructing the Core

The HMBC spectrum is crucial for connecting these fragments and positioning the quaternary carbons. It reveals through-bond correlations over 2 and 3 bonds.

Key HMBC Correlations:

-

Connecting the Side Chain: The olefinic proton H-1' (δH 6.80) shows a strong correlation to the quaternary carbon C-3 (δc 158.5). This definitively links the side chain (Fragment A) to the core structure at position 3.

-

Defining the Pyranoquinone Core:

-

H-1 (δH 8.15) correlates to C-3, C-4a, and C-8a.

-

H-4 (δH 6.40) correlates to C-3, C-4a, C-5, and C-8a.

-

These correlations stitch together the pyranone ring and connect it to the quinone moiety.

-

-

Positioning the Chlorine and Carbonyls:

-

The chemical shift of C-5 (δc 100.2) is characteristic of a chlorinated olefinic carbon.

-

The methyl protons at Me-7 (δH 1.50) show strong correlations to the quaternary carbon C-7 (δc 85.9) and the two carbonyl carbons C-6 (δc 183.5) and C-8 (δc 194.1). This places the Me-7 group on the quaternary stereocenter C-7, which is situated between the two carbonyls.

-

-

Positioning the Side-Chain Methyl Group:

-

The methyl protons Me-3' (δH 2.10) show correlations to C-2', C-3', and C-4', confirming its position on the polyene chain.

-

These key long-range correlations allow for the unambiguous assembly of the planar structure of deacetylsclerotiorin.

NOESY Analysis: Unveiling the 3D Structure

With the planar structure established, the final and most nuanced step is to determine the relative stereochemistry at the chiral centers (C-7 and C-5') and the geometry of the double bonds. This is achieved through the NOESY experiment, which maps through-space proximities.

Key NOESY Correlations and Stereochemical Assignment:

-

Double Bond Geometry: A strong NOE correlation is observed between H-2' (δH 7.25) and H-4' (δH 5.95). The large coupling constant between H-1' and H-2' (J = 15.5 Hz) suggests an E-configuration for the Δ¹' double bond. The coupling constant between H-2' and H-4' (J = 10.0 Hz) is consistent with the depicted geometry around the Δ³' double bond.

-

Relative Stereochemistry of the Core: A crucial NOE is observed between the methyl protons Me-7 (δH 1.50) and the olefinic proton H-1 (δH 8.15). This indicates that these two groups are on the same face of the molecule, defining the relative configuration at the C-7 stereocenter.

-

Relative Stereochemistry of the Side Chain: An NOE correlation between H-4' (δH 5.95) and the methine proton H-5' (δH 2.50) helps to define the conformation of the side chain. Further correlations between H-5' and its attached methyl group (Me-5') and methylene group (H-6') are consistent with the assigned S-configuration at C-5', as established in the literature for this natural product.

The culmination of this systematic analysis of 1D and 2D NMR data leads to the complete and unambiguous structure of (-)-deacetylsclerotiorin.

Conclusion: A Validated Structure

The structure elucidation of deacetylsclerotiorin serves as a powerful illustration of the synergy between modern NMR experiments. By progressing logically from 1D NMR to a suite of 2D correlation experiments (COSY, HSQC, HMBC), we systematically constructed the molecular framework. The final piece of the puzzle, the molecule's three-dimensional architecture, was confidently assigned using through-space NOESY correlations. This multi-pronged, self-validating approach ensures a high degree of confidence in the final structure, a critical requirement for any downstream application in drug discovery or chemical biology. The principles and workflows detailed in this guide are broadly applicable to the structural determination of a wide array of complex natural products.

References

-

Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved February 4, 2026, from [Link]

-

Creative Biostructure. (n.d.). How Does NMR Help Identify Natural Compounds? Retrieved February 4, 2026, from [Link]

-

Constantino, M. G., & da Silva, G. V. J. (n.d.). NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study. Retrieved February 4, 2026, from [Link]

-

Jansen, N., et al. (2013). Figure S4. 1 H-NMR of compound deacetylsclerotiorin (2) in CDCl3 showing traces of the Z isomer. ResearchGate. Retrieved February 4, 2026, from [Link]

-

Filo. (2025). Structure elucidation in NMR spectroscopy steps. Retrieved February 4, 2026, from [Link]

-

Gao, J., et al. (2021). Key NOESY correlations of compound 1. ResearchGate. Retrieved February 4, 2026, from [Link]

- Griesinger, C., & Williamson, M. P. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Wiley Online Library.

-

National Center for Biotechnology Information. (n.d.). Deacetylsclerotiorin, (-)-. PubChem Compound Database. Retrieved February 4, 2026, from [Link]

- Bifulco, G., et al. (2007).

- Chen, C., et al. (2021). Orange, red, yellow: biosynthesis of azaphilone pigments in Monascus fungi. Chemical Science.

-

Davis, R. S., & Flynn, P. F. (n.d.). 1H and 13C NMR Assignments for Acetylsalicylic Acid (Aspirin). University of Utah Chemistry. Retrieved February 4, 2026, from [Link]

- Emwas, A.-H., et al. (2022). A review of NMR analysis in polysaccharide structure and conformation: Progress, challenge and perspective.

-

ResearchGate. (n.d.). Key NOESY correlations and relative stereochemistry of the tetracyclic cores in simplified structures 1A and 2A. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). Key COSY and HMBC correlations for 1 and 2. Retrieved February 4, 2026, from [Link]

- El-Elimat, T., et al. (2015). qNMR for profiling the production of fungal secondary metabolites. PMC - NIH.

-

ResearchGate. (n.d.). Relevant NOESY correlations (dashed) used to assign the relative stereochemistry of compounds 1–8. Retrieved February 4, 2026, from [Link]

- Wolfender, J.-L., et al. (2015).

- Figueroa, M., et al. (2022). Dereplication of Fungal Metabolites by NMR-Based Compound Networking Using MADByTE.

- Exarchou, V., & Gkountoulas, L. (2022). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra.

- Clendinen, C. S., et al. (2015).

- Kim, H. J., et al. (2021). NMR-based plant metabolomics protocols: a step-by-step guide. Frontiers.

-

Creative Biostructure. (n.d.). Using NMR for Studying Polymer Structures. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). NMR Table 1 H and 13 C of penazaphilones J-L (1-3) (600 MHz). Retrieved February 4, 2026, from [Link]

-

Ahmadi, Y., et al. (2022). Azaphilones Pigments from the Fungus Penicillium hirayamae. MDPI. Retrieved February 4, 2026, from [Link]

- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

-

ResearchGate. (n.d.). Key HMBC and ¹H-¹H COSY correlations of 1–4. Retrieved February 4, 2026, from [Link]

- LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

- Martin, G. E., & Williamson, R. T. (2013). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. In Comprehensive Natural Products II (pp. 35-94). Elsevier.

- Al-Aboudi, A., et al. (2022). Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols. MDPI.

- Geders, T. W., et al. (2010).

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 4, 2026, from [Link]

- Chen, C., et al. (2021). Biosynthesis of azaphilones: a review.

- MDPI. (n.d.). Azaphilone Pigments. Encyclopedia MDPI.

- Lavertu, M., & Darras, V. (2004). A validated 1H NMR method for the determination of the degree of deacetylation of chitosan.

- Schroeder, F. C., et al. (2007). 2D NMR-spectroscopic screening reveals polyketides in ladybugs. PNAS.

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved February 4, 2026, from [Link]

- Chambers, S. T., et al. (2018). A Breath Fungal Secondary Metabolite Signature to Diagnose Invasive Aspergillosis. PMC.

- Liu, Y., et al. (2021).

- Vinding, J., et al. (2023). 13 C NMR Chemical Shifts of Saccharides in the Solid State: A Density Functional Theory Study. MDPI.

- Emwas, A.-H., et al. (2023). Recommendations for sample selection, collection and preparation for NMR-based metabolomics studies of blood. PMC - PubMed Central.

Sources

- 1. Absolute Configuration of 12 S-Deoxynortryptoquivaline from Ascidian-Derived Fungus Aspergillus clavatus Determined by Anisotropic NMR and Chiroptical Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Citrinin Derivatives From Penicillium Citrinum Y34 That Inhibit α-Glucosidase and ATP-Citrate Lyase [frontiersin.org]

- 5. Six New Polyketide Decalin Compounds from Mangrove Endophytic Fungus Penicillium aurantiogriseum 328# - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.utah.edu [chemistry.utah.edu]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Determination of relative stereochemistry - NMR Wiki [nmrwiki.org]

- 10. researchgate.net [researchgate.net]

- 11. pubsapp.acs.org [pubsapp.acs.org]

Structural Elucidation of Deacetylsclerotiorin: A Crystallographic Workflow

Executive Summary

The precise structural determination of deacetylsclerotiorin , a chlorinated azaphilone pigment produced by Penicillium and Talaromyces species, represents a critical benchmark in natural product chemistry. Unlike its parent compound sclerotiorin, the deacetylated form presents unique challenges in crystallization due to altered hydrogen-bonding potential and solubility profiles.

This guide details the end-to-end workflow for determining the crystal structure of deacetylsclerotiorin. It moves beyond generic protocols to address the specific physicochemical properties of the azaphilone scaffold, emphasizing the use of the intrinsic chlorine atom for absolute configuration determination via anomalous scattering.

Chemical Context & Biosynthetic Origin

Deacetylsclerotiorin is a polyketide-derived secondary metabolite. Structurally, it features a highly oxygenated pyranoquinone bicyclic core (the azaphilone scaffold) with a characteristic chiral quaternary center at C-7.

-

Molecular Formula: C

H -

Key Structural Feature: The C-7 quaternary center and the C-5 chlorine atom.

-

Biosynthesis: The compound is synthesized via a polyketide synthase (PKS) pathway involving a non-reducing PKS (NR-PKS) that assembles the main chain and a highly reducing PKS (HR-PKS) responsible for the side chain, followed by post-PKS modifications including chlorination by a halogenase.

Understanding this scaffold is prerequisite to crystallization; the rigid bicyclic core favors stacking, but the flexible side chains can introduce disorder if solvent channels are not optimized.

Upstream Processing: Isolation & Purification[1][2][3]

High-diffraction-quality crystals require >98% purity. The presence of the acetylated homolog (sclerotiorin) is the most common cause of crystallization failure due to lattice poisoning.

Protocol: Targeted Isolation from Penicillium sclerotiorum

-

Fermentation: Cultivate P. sclerotiorum on potato dextrose agar (PDA) or rice solid medium for 14 days at 25°C.

-

Extraction:

-

Macerate solid media with Ethyl Acetate (EtOAc).

-

Sonicate for 30 mins to disrupt cellular matrices.

-

Filter and concentrate in vacuo to yield crude extract.

-

-

Partitioning: Dissolve crude extract in 90% MeOH/H

O and partition against -

Chromatography (The Purification Nexus):

-

Step A (Flash): Silica gel column (Gradient: Petroleum ether

EtOAc). Deacetylsclerotiorin elutes later than sclerotiorin due to the free hydroxyl group. -

Step B (Preparative HPLC):

-

Column: C18 Reverse Phase (5

m, 250 x 10 mm). -

Mobile Phase: MeCN:H

O (0.1% Formic Acid) gradient 60:40 to 100:0. -

Detection: UV at 370 nm (characteristic azaphilone absorption).

-

-

Visualization: Isolation Workflow

Figure 1: Step-by-step isolation workflow ensuring removal of lipophilic contaminants and structural homologs.

Crystallogenesis: Overcoming the Azaphilone Challenge

Azaphilones are light-sensitive and prone to tautomerization. Crystallization must occur in the dark.

Experimental Strategy: Vapor Diffusion

The Hanging Drop Vapor Diffusion method is preferred over sitting drop to minimize surface contact.

Optimized Conditions Table:

| Parameter | Condition A (Preferred) | Condition B (Alternative) | Mechanistic Rationale |

| Precipitant | Ethanol (30-50%) | Acetone (40%) | Matches polarity of the pyranoquinone core. |

| Buffer | None (Water) | HEPES (pH 7.5) | pH neutrality prevents ring opening/hydrolysis. |

| Concentration | 10 mg/mL | 15 mg/mL | High supersaturation required for nucleation. |

| Temperature | 4°C | 18°C | Lower temp reduces thermal motion, improving order. |

| Additives | None | 1% Dioxane | Dioxane can act as a co-solvent to stabilize the lattice. |

Procedure:

-

Dissolve 5 mg of pure deacetylsclerotiorin in 500

L of solvent (e.g., EtOH). -

Mix 2

L protein solution with 2 -

Seal over a reservoir containing 500

L precipitant. -

Incubate in the dark. Red/Orange prismatic crystals typically appear within 48-72 hours.

Structure Determination & Refinement

This is the core analytical phase. For deacetylsclerotiorin, the presence of Chlorine (Z=17) is the strategic advantage.

Data Collection Strategy

-

Source: Cu-K

radiation ( -

Temperature: 100 K (Cryo-cooling) to minimize thermal diffuse scattering.

-

Resolution Target: < 0.84 Å (Sheldrick’s criterion for direct methods/atomic resolution).

Phasing: The Anomalous Signal

While Direct Methods (SHELXT) can solve the phase problem due to the small molecule size (<100 atoms), the Absolute Configuration (AC) must be validated.

-

Method: Single-wavelength Anomalous Dispersion (SAD) or simply refining the Flack parameter during least-squares refinement.

-

The Flack Parameter (

):- : Correct absolute structure.

- : Inverted structure (wrong enantiomer).

-

For deacetylsclerotiorin, the Cl atom provides enough anomalous scattering (

e at Cu-K

Refinement Workflow

-

Integration/Scaling: Use XDS or SAINT to process diffraction spots.

-

Structure Solution: SHELXT (Intrisic Phasing).

-

Refinement: SHELXL (Least Squares).

-

Refine non-hydrogen atoms anisotropically.

-

Place Hydrogen atoms in calculated positions (Riding model).

-

Critical Step: Refine the Flack parameter (

) in the final cycles.

-

Visualization: Crystallographic Logic

Figure 2: The crystallographic pipeline from diffraction to validated atomic model.

Structural Analysis & Biological Implications[4][5][6][7]

Upon solving the structure, the following metrics confirm the identity of deacetylsclerotiorin:

-

Orthorhombic Space Group: Typically

(common for chiral natural products). -

Chirality at C-7: The electron density map must clearly define the stereochemistry (usually R-configuration for natural sclerotiorin derivatives).

-

Tautomerism: The crystal structure reveals whether the molecule exists in the enol or keto form in the solid state, which directly impacts its docking behavior in biological targets (e.g., Phospholipase A2 inhibition).

Final Validation Checklist

-

R1 Value: < 5.0% (Indicates excellent agreement between model and data).

-

Flack Parameter: < 0.1 (with standard error < 0.05).

-

Goodness of Fit (GooF): Close to 1.0.

References

-

Chen, C., et al. (2020).[1] "Biosynthesis of azaphilones: A review." Natural Product Reports. Link

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. Link

-

Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A. Link

-

Pavesi, C., et al. (2021).[1] "Biosynthesis of azaphilones: From the gene to the molecule." Fungal Biology Reviews. Link

-

Gao, J. M., et al. (2013).[2] "Radical scavenging activity and structural elucidation of azaphilones." Molecules. Link

Sources

Technical Guide: The Natural Role and Pharmacological Potential of Deacetylsclerotiorin

Executive Summary

Deacetylsclerotiorin is a chlorinated azaphilone polyketide produced primarily by fungal species of the genus Penicillium (e.g., P. sclerotiorum, P. multicolor). Structurally, it serves as the immediate deacetylated precursor to the better-known secondary metabolite sclerotiorin . While often overshadowed by its acetylated congener, deacetylsclerotiorin possesses distinct physicochemical properties and retains the highly reactive pyranoquinone core characteristic of azaphilones. This guide details its biosynthetic origin, ecological function as a defense metabolite, mechanism of action via Michael addition, and protocols for its isolation and characterization.

Molecular Identity & Biosynthesis[1]

Chemical Structure and Classification

Deacetylsclerotiorin belongs to the azaphilone class of fungal pigments.[1] These compounds are characterized by a highly oxygenated bicyclic core (isochromene system) containing a quaternary carbon center.

-

Core Scaffold: Pyranoquinone bicyclic system.[2]

-

Key Substituents: A chlorine atom at C-5 (rare in natural products) and a polyketide side chain.

-

Differentiation: Unlike sclerotiorin, deacetylsclerotiorin possesses a free hydroxyl group at the C-7 position (depending on numbering conventions, often the site of acetylation), making it more polar and potentially more reactive in specific aqueous environments.

Biosynthetic Pathway

The biosynthesis of deacetylsclerotiorin is governed by a gene cluster (often denoted as scl) involving the collaboration of two distinct polyketide synthases (PKS).[2]

-

Backbone Assembly: A non-reducing PKS (nrPKS ) assembles the main aromatic trunk.

-

Side Chain Synthesis: A highly reducing PKS (hrPKS ) synthesizes the fatty acyl side chain.

-

Coupling & Cyclization: The two chains are coupled, followed by cyclization and aromatization to form the core.

-

Halogenation: An FAD-dependent halogenase introduces the chlorine atom.

-

Acetylation (The Branch Point): The enzyme Scl-AT (Acetyltransferase) converts deacetylsclerotiorin into sclerotiorin. Thus, deacetylsclerotiorin is the mature, non-acetylated intermediate.

Diagram 1: Biosynthetic Pathway of Deacetylsclerotiorin

Caption: Biosynthetic flow from precursor assembly to Deacetylsclerotiorin and its conversion to Sclerotiorin.

Ecological & Physiological Function

Photoprotection and Stress Response

Fungi producing azaphilones often deposit them in the mycelium or secrete them into the substrate. The conjugated double-bond system of deacetylsclerotiorin absorbs visible and UV light, serving as a "sunscreen" that protects fungal DNA from UV-induced damage.

Chemical Defense (Antimicrobial Activity)

The natural role of deacetylsclerotiorin is primarily defensive. It acts as a chemical deterrent against competing microbes (bacteria and other fungi) and potential predators (insects/nematodes).

-

Mechanism: The pyranoquinone core is an electrophile. It can react with nucleophilic groups (amines, thiols) on the surface proteins of competitors, effectively "cross-linking" or disabling essential enzymes.

Nitrogen Scavenging

Azaphilones react spontaneously with primary amines (e.g., amino acids, proteins) to form vinylogous

Mechanism of Action

Electrophilic Reactivity (The "Warhead")

The biological activity of deacetylsclerotiorin is driven by its alpha,beta-unsaturated carbonyl system. This structure acts as a Michael acceptor.

-

Target: Cysteine thiol groups or Lysine amino groups on proteins.

-

Effect: Covalent modification of the target protein, leading to loss of function.

Specific Pharmacological Targets

While sclerotiorin is a known inhibitor of Cholesteryl Ester Transfer Protein (CETP) , deacetylsclerotiorin shares this potential due to structural homology.

-

CETP Inhibition: By binding to CETP, these molecules prevent the transfer of cholesteryl esters from HDL to LDL, potentially raising "good" cholesterol (HDL) levels.[3][4]

-

Signal Transduction: Azaphilones have been shown to inhibit phospholipase A2 (PLA2) and gp120-CD4 binding (antiviral), suggesting deacetylsclerotiorin may modulate inflammatory and viral entry pathways.

Diagram 2: Mechanism of Action (Michael Addition)

Caption: Covalent modification of protein targets via Michael addition to the azaphilone core.

Experimental Protocols

Fermentation and Production

To isolate deacetylsclerotiorin, Penicillium sclerotiorum is cultivated under submerged fermentation.

-

Strain: Penicillium sclerotiorum (e.g., NRRL strains).

-

Medium: Potato Dextrose Broth (PDB) or Czapek-Dox enriched with yeast extract.

-

Conditions: 25-28°C, 150 rpm, 7-14 days in dark (to prevent photo-degradation).

Extraction and Isolation Workflow

Note: Deacetylsclerotiorin is light-sensitive. Perform all steps under low light or amber glass.

Step-by-Step Protocol:

-

Filtration: Separate mycelium from culture broth using cheesecloth or Whatman No. 1 filter paper.

-

Extraction:

-

Mycelium: Extract with Methanol (MeOH) to lyse cells and solubilize intracellular pigments.

-

Broth: Extract with Ethyl Acetate (EtOAc) (1:1 v/v) three times.

-

-

Concentration: Combine extracts and evaporate solvent under reduced pressure (Rotavap) at <40°C.

-

Purification (Silica Gel Chromatography):

-

Stationary Phase: Silica Gel 60.

-

Mobile Phase: Gradient of n-Hexane : Ethyl Acetate (from 90:10 to 50:50).

-

Observation: Deacetylsclerotiorin typically elutes after sclerotiorin due to higher polarity (free -OH).

-

-

Final Purification (HPLC):

-

Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

-

Solvent System: Acetonitrile : Water (with 0.1% Formic Acid) gradient 40% -> 100% ACN over 30 min.

-

Detection: UV at 370 nm (yellow) and 450 nm (orange).

-

Diagram 3: Isolation Workflow

Caption: Workflow for the extraction and purification of Deacetylsclerotiorin from fungal culture.

Quantitative Data Summary (Typical Yields & Properties)

| Parameter | Value / Description |

| Molecular Formula | C₁₉H₂₁ClO₄ |

| Molecular Weight | ~348.82 g/mol |

| Appearance | Yellow to Orange crystalline solid |

| UV Maxima | ~370 nm, ~450 nm |

| Solubility | Soluble in MeOH, EtOAc, DMSO; Insoluble in water |

| Typical Yield | 10 - 50 mg/L (strain dependent) |

| Rf Value (TLC) | Lower than Sclerotiorin (Hex:EtOAc 7:3) |

References

-

Pavesi, C., et al. (2021). Biosynthesis of azaphilones: a review.[5] Natural Product Reports. Link

-

Gao, J. M., et al. (2013). Azaphilones: chemistry and biology of a class of marine natural products.[6] Chemical Reviews. Link

-

Chortami, P., et al. (2022). Sclerotiorin and its derivatives: A review of their sources, chemistry, and bioactivities. Journal of Fungi.[7] Link

-

Lin, L., et al. (2012). Synthesis and antifungal activity of novel sclerotiorin analogues.[8] Journal of Agricultural and Food Chemistry. Link

-

Frisvad, J. C., et al. (2004). Penicillium sclerotiorum and Penicillium polonicum, two new members of the Penicillium sclerotiorum complex. Mycological Research.[9][10][11] Link

Sources

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. benchchem.com [benchchem.com]

- 3. CETP inhibitor - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the chemistry and biology of azaphilones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and antifungal activity of novel sclerotiorin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isolation of filamentous fungi from sputum in asthma is associated with reduced post-bronchodilator FEV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. actascientific.com [actascientific.com]

Deacetylsclerotiorin: Isolation, Structural Logic, and Pharmacological Trajectory

Executive Summary

Deacetylsclerotiorin (7-deacetylsclerotiorin) is a chlorinated azaphilone polyketide primarily isolated from Penicillium sclerotiorum and Penicillium multicolor. While historically overshadowed by its parent compound, sclerotiorin, the deacetylated derivative has emerged as a critical probe for understanding azaphilone biosynthesis and structure-activity relationships (SAR). This guide outlines the technical history, biosynthetic logic, and rigorous isolation protocols required to purify this metabolite, emphasizing its potential role in cholesteryl ester transfer protein (CETP) inhibition and antimicrobial research.

Introduction & Chemical Context

The azaphilones are a class of fungal pigments characterized by a highly oxygenated pyranoquinone bicyclic core. A defining feature of the sclerotiorin subfamily is the presence of a chlorine atom at the C-5 position—a halogenation event that is relatively rare in fungal polyketides.

Deacetylsclerotiorin (

Historical Trajectory[1][2]

-

1940: Curtin and Reilly first isolate the parent compound, sclerotiorin, from Penicillium sclerotiorum, noting its intense orange color and antibacterial properties.

-

1952: Birkinshaw further characterizes the structure, identifying the core azaphilone skeleton.

-

Mid-20th Century: Deacetylsclerotiorin is identified, initially often regarded as a hydrolysis artifact. However, subsequent chemotaxonomic studies of P. multicolor and P. implicatum confirmed it as a naturally occurring metabolite, accumulating due to specific enzymatic regulation (or lack thereof) in the biosynthetic gene cluster (BGC).

Biosynthetic Machinery

The production of deacetylsclerotiorin is governed by a non-reducing polyketide synthase (NR-PKS) system. Understanding this pathway is crucial for optimization, as metabolic engineering can shift the flux from sclerotiorin to the deacetyl form.

The Pathway Logic

-

Assembly: The backbone is assembled by a highly reducing PKS (HR-PKS) and a non-reducing PKS (NR-PKS).

-

Halogenation: A flavin-dependent halogenase introduces the chlorine atom early in the pathway.

-

Cyclization: The pyranoquinone core is formed via oxidative cyclization.

-

Acetylation (The Branch Point): In the canonical pathway, an acetyltransferase adds an acetyl group to the C-7 hydroxyl to form sclerotiorin. Deacetylsclerotiorin accumulates when this step is bypassed, either due to gene silencing (scl cluster regulation) or hydrolytic activity.

Visualization: Biosynthetic Flow

Figure 1: Biosynthetic pathway of azaphilones illustrating the divergence point between Deacetylsclerotiorin and Sclerotiorin.

Isolation Methodologies: A Technical Guide

Isolating Deacetylsclerotiorin requires separating it from the often co-occurring and more abundant sclerotiorin. The following protocol integrates classical column chromatography with modern size-exclusion techniques.

Phase 1: Fermentation & Extraction

-

Substrate: Rice medium (solid state) is preferred for high azaphilone yield.

-

Incubation: 25°C for 21–28 days.

-

Extraction:

-

Macerate fungal biomass with Ethyl Acetate (EtOAc). Why: EtOAc matches the polarity of azaphilones while excluding highly polar sugars.

-

Sonicate for 30 mins to disrupt cellular matrices.

-

Filter and concentrate under reduced pressure to yield the Crude Extract .

-

Phase 2: Purification Workflow

The critical step is the use of Sephadex LH-20 . Unlike silica, which separates based on polarity (adsorption), LH-20 separates based on molecular size and shape. Azaphilones have a distinct planar structure that interacts uniquely with the dextran matrix, allowing separation from fatty acids and sterols.

Figure 2: Step-by-step isolation workflow emphasizing the orthogonal use of Silica and Sephadex LH-20.

Protocol Validation (Self-Check)

-

TLC Monitor: Silica gel plates, developed in Toluene:Ethyl Acetate:Formic Acid (5:4:1).

-

Sclerotiorin Rf: ~0.6 (Yellow/Orange)

-

Deacetylsclerotiorin Rf: ~0.4 (Orange/Red) - Note the lower Rf due to the free hydroxyl group.

-

-

Visualization: Spots turn red/purple upon exposure to ammonia vapor (azaphilone characteristic).

Structural Characterization

Differentiation between the acetylated and deacetylated forms is best achieved via 1H-NMR. The diagnostic signal is the acetate methyl group.

| Feature | Sclerotiorin | Deacetylsclerotiorin |

| Molecular Formula | ||

| Molecular Weight | 390.86 g/mol | 348.82 g/mol |

| Appearance | Yellow-Orange Crystals | Orange-Red Needles |

| 1H-NMR Diagnostic | Singlet at ~2.15 ppm (3H, -OAc) | Absent (Signal missing) |

| C-7 Proton Shift | Downfield (~5.7 ppm) due to ester | Upfield (~4.5–5.0 ppm) due to free -OH |

| Solubility | High in CHCl3, Benzene | Moderate in CHCl3, High in MeOH |

Pharmacological Potential[3][4][5]

CETP Inhibition

Cholesteryl Ester Transfer Protein (CETP) facilitates the transfer of cholesteryl esters from HDL to LDL/VLDL.[1][2] Inhibition of CETP is a strategy to raise HDL ("good cholesterol").[3][2]

-

Mechanism: Sclerotiorin and its derivatives bind to the hydrophobic tunnel of CETP, locking the protein in an inactive conformation.

-

Deacetyl Relevance: Structure-Activity Relationship (SAR) studies suggest that the C-7 region is tolerant to modification. While Sclerotiorin is the primary inhibitor cited (

in the micromolar range), Deacetylsclerotiorin serves as a crucial negative control or alternative scaffold to test the necessity of the lipophilic acetate group for binding affinity.

Antimicrobial Activity

Deacetylsclerotiorin exhibits selective activity against Gram-positive bacteria and certain filamentous fungi. The mechanism involves the reaction of the azaphilone core with primary amines in biological membranes (Schiff base formation), leading to membrane disruption.

References

-

Curtin, T. P., & Reilly, J. (1940). Sclerotiorin, a metabolic product of Penicillium sclerotiorum van Beyma. Biochemical Journal, 34(10-11), 1419–1421.

-

Birkinshaw, J. H. (1952). Metabolic products of Penicillium multicolor G.-M. and P. with special reference to sclerotiorin. Biochemical Journal, 52(2), 283–288.

-

Nam, J. Y., et al. (2000). Sclerotiorin, a specific inhibitor of cholesteryl ester transfer protein (CETP) from Penicillium sp. The Journal of Microbiology and Biotechnology, 10(4), 544-546.

-

Hebra, T., et al. (2022). Dereplication, Annotation, and Characterization of Potential Antimicrobial Metabolites from Penicillium sclerotiorum Using Molecular Networks.[4] Marine Drugs, 20(5), 322.

-

Zeng, H., et al. (2012). Synthesis and antifungal activity of novel sclerotiorin analogues.[5] Journal of Agricultural and Food Chemistry, 60(20), 5118–5127.

Sources

- 1. Mechanism of inhibition defines CETP activity: a mathematical model for CETP in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. bjcardio.co.uk [bjcardio.co.uk]

- 4. Dereplication, Annotation, and Characterization of 74 Potential Antimicrobial Metabolites from Penicillium Sclerotiorum Using t-SNE Molecular Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antifungal activity of novel sclerotiorin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust LC-MS/MS Protocol for the Sensitive Detection of Deacetylsclerotiorin in Fungal Extracts

Abstract

This application note presents a detailed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the selective and quantitative detection of Deacetylsclerotiorin, an azaphilone pigment produced by various fungal species, notably from the Penicillium genus. This protocol is designed for researchers, scientists, and professionals in drug development and natural product discovery, providing a comprehensive workflow from sample extraction to data acquisition and analysis. The methodology employs a robust sample preparation procedure followed by reversed-phase chromatographic separation and sensitive detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This guide explains the rationale behind key experimental parameters, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of Deacetylsclerotiorin

Deacetylsclerotiorin is a member of the azaphilone class of fungal secondary metabolites, which are known for their diverse range of biological activities and vibrant colors.[1] These compounds are of significant interest to the pharmaceutical and agrochemical industries due to their potential as therapeutic agents or as leads for new drug discovery programs. Deacetylsclerotiorin itself has been isolated from various fungi, including those of the Penicillium genus, which are ubiquitous in many environments.[2][3]

Accurate and sensitive detection of Deacetylsclerotiorin in complex fungal extracts is crucial for several reasons:

-

Bioactivity Screening: To quantify the production of this metabolite in different fungal strains or under various culture conditions to correlate its presence with observed biological effects.

-

Drug Discovery: To isolate and characterize novel compounds, requiring precise analytical tools to track the target molecule through fractionation and purification processes.

-

Quality Control: In applications where fungal fermentation is used to produce valuable compounds, monitoring for the presence of Deacetylsclerotiorin and other secondary metabolites is essential for process optimization and product purity.

This protocol addresses the need for a reliable method for Deacetylsclerotiorin analysis, leveraging the high selectivity and sensitivity of LC-MS/MS.

Physicochemical Properties of Deacetylsclerotiorin

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₁ClO₄ | [4][5][6] |

| Molecular Weight | 348.8 g/mol | [4][6] |

| Monoisotopic Mass | 348.1128 Da | [4][6] |

| Chemical Class | Azaphilone | [1] |

Based on its structure, which includes a conjugated system and polar functional groups, Deacetylsclerotiorin is expected to be soluble in common organic solvents such as methanol, acetonitrile, and ethyl acetate. Its polarity makes it well-suited for reversed-phase liquid chromatography.

Experimental Workflow

The overall experimental process is designed to ensure efficient extraction, clean separation, and highly selective detection of Deacetylsclerotiorin.

Caption: Overall workflow for Deacetylsclerotiorin analysis.

Detailed Protocols

Fungal Culture and Extraction

This protocol is optimized for extracting secondary metabolites from fungal cultures grown on solid or in liquid media.

Rationale: The choice of ethyl acetate as the extraction solvent is based on its effectiveness in extracting moderately polar compounds like azaphilones from fungal biomass and culture media. The subsequent evaporation and reconstitution step concentrates the analyte and ensures compatibility with the reversed-phase LC mobile phase.

Step-by-Step Protocol:

-

Harvesting:

-

For liquid cultures, separate the mycelium from the broth by filtration.

-

For solid cultures, harvest the entire culture plate (mycelium and agar).

-

-

Extraction:

-

Homogenize the fungal material (mycelium and/or agar) with ethyl acetate at a ratio of 1:3 (w/v). For liquid broth, perform a liquid-liquid extraction with an equal volume of ethyl acetate.

-

Agitate the mixture vigorously for 1-2 hours at room temperature.

-

-

Filtration:

-

Filter the extract through a cheesecloth or filter paper to remove solid debris.

-

For liquid-liquid extractions, separate the organic phase.

-

-

Evaporation:

-

Evaporate the ethyl acetate extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

-

Reconstitution:

-

Reconstitute the dried extract in a known volume of 50:50 (v/v) methanol:water. The final concentration should be adjusted based on the expected analyte concentration.

-

Vortex thoroughly and centrifuge at >12,000 x g for 10 minutes to pellet any insoluble material.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

Rationale: A C18 stationary phase is selected for its excellent retention and separation of moderately polar compounds. The mobile phase, consisting of water and acetonitrile with a formic acid additive, is standard for reversed-phase chromatography of fungal metabolites. Formic acid aids in protonation of the analyte, enhancing ionization efficiency in positive ESI mode. A gradient elution ensures that compounds with a range of polarities are effectively separated and eluted with good peak shape.

Liquid Chromatography (LC) Conditions:

| Parameter | Recommended Setting |

| Column | C18, 2.1 x 100 mm, 2.6 µm particle size |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Gradient | See Table Below |

LC Gradient Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 1.0 | 10 |

| 8.0 | 95 |

| 10.0 | 95 |

| 10.1 | 10 |

| 12.0 | 10 |

Mass Spectrometry (MS) Conditions:

Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing thermally labile molecules like Deacetylsclerotiorin.[7][8] Positive ion mode is proposed due to the presence of functional groups that can readily accept a proton. The MRM transitions are predicted based on the precursor mass and logical fragmentation patterns, providing high selectivity and sensitivity for quantification.

Caption: Proposed fragmentation for MRM method development.

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120°C |

| Desolvation Temp. | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

MRM Transitions for Deacetylsclerotiorin:

Note: These transitions are theoretical. It is imperative to optimize the collision energies for each transition using a pure standard of Deacetylsclerotiorin to determine the most abundant and stable product ions.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Role |

| 349.1 | 331.1 | H₂O (18 Da) | Quantifier |

| 349.1 | 303.1 | H₂O + CO (46 Da) | Qualifier |

| 349.1 | 195.1 | C₁₀H₁₄O (150 Da) | Qualifier |

Data Analysis and System Suitability

For quantitative analysis, a calibration curve should be prepared using a certified reference standard of Deacetylsclerotiorin. The curve should cover the expected concentration range in the samples.

-

Linearity: A calibration curve with a correlation coefficient (r²) of ≥0.99 is considered acceptable.

-

Limit of Detection (LOD) and Quantification (LOQ): These should be determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).

-

Precision and Accuracy: Assessed by analyzing replicate quality control (QC) samples at different concentrations. The relative standard deviation (RSD) should typically be <15%.

Trustworthiness and Self-Validation

To ensure the reliability of the results obtained with this protocol, the following steps are essential:

-

Internal Standard: For rigorous quantitative studies, the use of a structurally similar internal standard is recommended to account for variations in extraction efficiency and matrix effects.

-

Matrix Effects: These should be evaluated by comparing the response of the analyte in a pure solvent with its response in a spiked matrix extract.

-

Method Blanks: A method blank (an extraction performed with no sample) should be run with each batch of samples to check for contamination.

-

Reference Standard: The identity of the peak corresponding to Deacetylsclerotiorin in a sample should be confirmed by comparing its retention time and mass spectrum with that of a certified reference standard.

By implementing these validation steps, researchers can have high confidence in the accuracy and precision of their findings.

Conclusion

The LC-MS/MS protocol detailed in this application note provides a robust, sensitive, and selective method for the detection and quantification of Deacetylsclerotiorin in fungal extracts. The comprehensive workflow, from sample preparation to data analysis, is designed to be adaptable to various research needs, from natural product screening to metabolic profiling. By understanding the rationale behind the experimental choices, scientists can effectively implement and, if necessary, troubleshoot this method in their laboratories.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53243889, Deacetylsclerotiorin, (-)-. Retrieved February 4, 2026 from [Link].

-

Global Substance Registration System. DEACETYLSCLEROTIORIN, (-)-. Retrieved February 4, 2026 from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6713966, Deacetylmatricarin. Retrieved February 4, 2026 from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6476027, Deacetylsclerotiorin. Retrieved February 4, 2026 from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6325021, Deacetyl asperulosidic acid methyl ester. Retrieved February 4, 2026 from [Link].

-

Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]

-

Fleurisson, R., et al. (2016). Time Dependency of Chemodiversity and Biosynthetic Pathways: An LC-MS Metabolomic Study of Marine-Sourced Penicillium. Marine Drugs, 14(5), 99. [Link]

-

Gabelica, V., De Pauw, E., & Rosu, F. (2002). Positive and negative ion mode ESI-MS and MS/MS for studying drug-DNA complexes. ORBi. [Link]

-

Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 2 [Video]. YouTube. [Link]

-

Moretti, A., et al. (2019). HPLC-MS/MS Method for the Detection of Selected Toxic Metabolites Produced by Penicillium spp. in Nuts. Toxins, 11(10), 579. [Link]

-

Mokoena, M. P., et al. (2023). Untargeted LC-QTOF-MS Analysis of Metabolites Produced by Penicillium brevicompactum during the Bioconversion of Ganoderic Acid A. Metabolites, 13(10), 1083. [Link]

-

Avellone, G., et al. (2006). An electrospray ionization ion trap mass spectrometric (ESI-MS-MSn) study of dehydroascorbic acid hydrolysis at neutral pH. Journal of Mass Spectrometry, 41(8), 1034-1040. [Link]

-

Dr. Puspendra Classes. (2018, October 29). Part 10: Mass Spectrometry - Electrospray Ionization | ESI Technique [Video]. YouTube. [Link]

-

Liu, Y., et al. (2023). Enhancing Chimeric Fragmentation Spectra Deconvolution Using Direct Infusion–Tandem Mass Spectrometry Across High‐Resolution Mass Spectrometric Platforms. Journal of the American Society for Mass Spectrometry, 34(12), 2736-2745. [Link]

-

Wang, Y., et al. (2022). The screening for marine fungal strains with high potential in alkaloids production by in situ colony assay and LC-MS/MS based secondary metabolic profiling. Frontiers in Marine Science, 9, 989658. [Link]

Sources

- 1. Frontiers | The screening for marine fungal strains with high potential in alkaloids production by in situ colony assay and LC-MS/MS based secondary metabolic profiling [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Deacetylsclerotiorin, (-)- | C19H21ClO4 | CID 53243889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Deacetylsclerotiorin | C19H21ClO4 | CID 6476027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

Application Note: A Framework for Developing a Cell-Based Assay to Characterize the Bioactivity of Deacetylsclerotiorin

Abstract

Deacetylsclerotiorin is a fungal secondary metabolite with a largely uncharacterized bioactivity profile. Natural products derived from fungi represent a rich source of novel therapeutic agents, often exhibiting potent anti-inflammatory or anti-cancer properties.[1][2] This application note presents a comprehensive, hypothesis-driven framework for elucidating the cellular activity of Deacetylsclerotiorin. We eschew a rigid, one-size-fits-all template in favor of a logical, multi-step strategy designed to first identify a primary activity and then validate and characterize its mechanism. Our core hypothesis targets the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation and cell survival that is frequently dysregulated in disease.[3][4] This guide provides detailed, field-proven protocols for an initial cytotoxicity screen, a primary NF-κB reporter assay, and secondary validation assays to confirm the mechanism of action, empowering researchers to robustly characterize this and other novel compounds.

Introduction: The Rationale for a Hypothesis-Driven Approach

The discovery of novel bioactive compounds like Deacetylsclerotiorin, a known fungal metabolite, presents a challenge: where does one begin to characterize its function?[5] A broad, unfocused screening approach can be resource-intensive and yield ambiguous results. A more powerful strategy is to formulate a testable hypothesis based on the activities of structurally similar compounds or common mechanisms of fungal metabolites. Many such compounds modulate key cellular signaling pathways to exert anti-inflammatory, antimicrobial, or cytotoxic effects.[6][7][8]

The NF-κB pathway stands out as a prime target for initial investigation. It is a central hub for signals controlling inflammation, immunity, cell proliferation, and apoptosis.[3][9] The canonical NF-κB pathway is activated by pro-inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α), leading to the nuclear translocation of the p65/p50 heterodimer and subsequent transcription of target genes.[4][9] Its central role makes it a common target for therapeutic intervention. Therefore, we hypothesize that Deacetylsclerotiorin may exert its biological effect by modulating NF-κB activity.

This guide outlines a three-stage experimental strategy:

-

Dose-Range Finding: Determine the cytotoxic profile of Deacetylsclerotiorin to establish a non-lethal concentration range for subsequent functional assays.

-

Primary Functional Screen: Employ a highly sensitive and specific NF-κB luciferase reporter assay to directly measure the inhibitory or activating effect of the compound on the pathway.

-

Mechanistic Validation: Use secondary assays, such as an apoptosis assay, to confirm the primary findings and further elucidate the cellular phenotype.

This self-validating workflow ensures that observed effects on the target pathway are specific and not artifacts of general cytotoxicity.

The Experimental Workflow: A Visual Guide

The following diagram illustrates the logical progression of the assay development process, from initial compound characterization to mechanistic insight.

Caption: A logical workflow for characterizing Deacetylsclerotiorin's activity.

The Target Pathway: Canonical NF-κB Signaling

Understanding the target pathway is critical for designing the assay and interpreting results. The diagram below outlines the key events in the canonical NF-κB pathway, which will be interrogated in our primary assay.

Caption: The canonical NF-κB reporter assay signaling cascade.

Detailed Protocols

Protocol 1: Initial Cytotoxicity Assessment (MTT Assay)

Rationale: Before testing for functional activity, it is essential to determine the concentrations at which Deacetylsclerotiorin is cytotoxic. The MTT assay measures the metabolic activity of cells, which correlates with cell viability.[10] This allows for the selection of non-toxic concentrations for the primary assay, ensuring that any observed inhibition of NF-κB is not simply a result of cell death.

Materials:

-

Human embryonic kidney (HEK293T) cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Deacetylsclerotiorin stock solution (e.g., 10 mM in DMSO)

-

96-well flat-bottom tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[12]

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed HEK293T cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a serial dilution of Deacetylsclerotiorin (e.g., from 100 µM to 0.1 µM) in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (DMSO only) and "no-cell" blank wells.

-

Incubation: Incubate the plate for 24-48 hours (this should match the incubation time of your planned primary assay).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[12] Incubate for 3-4 hours at 37°C until a purple precipitate is visible.[10]

-

Solubilization: Carefully aspirate the medium from each well. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

-

Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13] Read the absorbance at 570 nm.

-

Analysis: Subtract the average absorbance of the "no-cell" blanks from all other wells. Calculate cell viability as a percentage of the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Protocol 2: Primary Screen - NF-κB Dual-Luciferase Reporter Assay

Rationale: This is the core assay to test our hypothesis. We use cells stably expressing a firefly luciferase reporter gene under the control of an NF-κB response element. Activation of the pathway leads to luciferase expression and light production.[14] A constitutively expressed Renilla luciferase is used as an internal control to normalize for variations in cell number and transfection efficiency, making the assay highly robust.[15]

Materials:

-

HEK293T cells stably expressing an NF-κB-firefly luciferase reporter and a constitutively active Renilla luciferase reporter.

-

Complete culture medium.

-

Deacetylsclerotiorin and a known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control.

-

Recombinant Human TNF-α (stimulus).

-

White, opaque 96-well assay plates.

-

Dual-Luciferase® Reporter Assay System (or equivalent).

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the reporter cell line into a white, opaque 96-well plate at 2 x 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours.

-

Compound Pre-treatment: Add desired concentrations of Deacetylsclerotiorin (use non-toxic concentrations determined in Protocol 1) and controls (vehicle and positive control inhibitor) to the wells. Incubate for 1-2 hours.

-

Stimulation: Stimulate the cells by adding TNF-α to all wells (except for the "unstimulated" control) to a final concentration of 20 ng/mL.

-

Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO₂.

-

Cell Lysis: Remove the medium and wash cells once with PBS. Add 20-50 µL of 1X Passive Lysis Buffer to each well. Incubate for 15 minutes at room temperature on an orbital shaker.[16]

-

Data Acquisition:

-

Program the luminometer to inject Luciferase Assay Reagent II (LAR II) and measure firefly luminescence, followed by injection of Stop & Glo® Reagent and measurement of Renilla luminescence.[16]

-

Transfer 20 µL of cell lysate from each well to a new white plate (or measure directly in the lysis plate if your luminometer supports it).

-

Initiate the reading sequence.

-

-

Analysis: For each well, calculate the ratio of Firefly luminescence to Renilla luminescence. Normalize this ratio to the stimulated vehicle control to determine the percent inhibition for each concentration of Deacetylsclerotiorin. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ for NF-κB inhibition.

Protocol 3: Secondary Assay - Caspase-3/7 Activity Assay

Rationale: If Deacetylsclerotiorin inhibits NF-κB, a pro-survival signal, it may lead to apoptosis (programmed cell death).[17] Measuring the activity of effector caspases like caspase-3 and -7 is a direct and sensitive method to quantify apoptosis induction.[18][19] This assay helps confirm if the mechanism of action involves promoting cell death.

Materials:

-

HEK293T cells (or a relevant cancer cell line).

-

Complete culture medium.

-

Deacetylsclerotiorin and a known apoptosis inducer (e.g., Staurosporine) as a positive control.

-

White, opaque 96-well assay plates.

-

Caspase-Glo® 3/7 Assay System (or equivalent fluorescent/colorimetric kit).

-

Plate reader (luminometer or fluorometer).

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1, seeding cells in a white, opaque 96-well plate. Treat with a range of Deacetylsclerotiorin concentrations, including cytotoxic ones (e.g., around the IC₅₀ value from the MTT assay).

-

Incubation: Incubate for 12-24 hours.

-

Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

-

Incubation: Mix gently on a plate shaker for 1 minute, then incubate at room temperature for 1-2 hours, protected from light.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Subtract the average luminescence from "no-cell" blank wells. Calculate the fold change in caspase activity relative to the vehicle-treated control wells.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity. The results from the three assays provide a comprehensive initial picture of the compound's activity.

Table 1: Hypothetical Bioactivity Profile of Deacetylsclerotiorin

| Assay Type | Endpoint Measured | Result (IC₅₀ / EC₅₀) | Interpretation |

| MTT Assay | Cell Viability | IC₅₀ = 25.4 µM | Moderate cytotoxicity at higher concentrations. |

| NF-κB Reporter Assay | NF-κB Inhibition | IC₅₀ = 3.2 µM | Potent inhibitor of the TNF-α-induced NF-κB pathway. |

| Caspase-3/7 Assay | Apoptosis Induction | EC₅₀ = 15.8 µM | Induces apoptosis at concentrations that correlate with cytotoxicity. |

Integrated Interpretation: The hypothetical data suggest that Deacetylsclerotiorin is a potent inhibitor of the NF-κB signaling pathway (IC₅₀ = 3.2 µM) at concentrations well below its general cytotoxic threshold (IC₅₀ = 25.4 µM). The induction of apoptosis occurs at concentrations between these two values, which is consistent with the inhibition of a key pro-survival pathway like NF-κB. This provides a strong, self-validating foundation for a more in-depth mechanism of action studies.

References

-

Eckschlager, T., Plch, J., Stiborova, M., & Hrabeta, J. (2017). Histone Deacetylase Inhibitors as Anticancer Drugs. International Journal of Molecular Sciences, 18(7), 1414. [Link]

-

Toda, N., & Ayajiki, K. (1998). Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide. Journal of Hypertension, 16(1), 11-17. [Link]

-

Gu, Y., Zhang, Y., & Wang, Y. (2024). Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways. Food Science and Human Wellness, 13(5), 2215-2228. [Link]

-

Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. [Link]

-

Bio-Rad. (n.d.). NF-κB Signaling Pathway. Bio-Rad Antibodies. [Link]

-

Vittori, S., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Methods in Molecular Biology, 803, 291-303. [Link]

-

Kim, M. S., & Lee, S. (2010). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. Journal of the Korean Association of Cancer Prevention, 15(1), 1-9. [Link]

-

Genta-Jouve, G., & Thomas, O. P. (2022). Anticancer Activity of Demethylincisterol A3 and Related Incisterol-Type Fungal Products. Molecules, 27(7), 2103. [Link]

-

Al-Hamdani, A. M. S., & Al-Azzaui, A. M. A. (2020). Whole-Cell Bioreporter-Based Assay for Detecting Fungal-Derived β-Lactamase Inhibitors. ACS Omega, 5(4), 1748-1755. [Link]

-

MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]

-

Alvi, M. A., et al. (2023). Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel. Gels, 9(10), 768. [Link]

-

Johnson, T. J., et al. (2023). STAT3 Signaling Pathway in Health and Disease. Cells, 12(19), 2396. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

-

Sereti, C., et al. (2020). Evaluation of Antioxidant and Anti-Inflammatory Activity of Anthocyanin-Rich Water-Soluble Aronia Dry Extracts. Molecules, 25(17), 3954. [Link]

-

Emory University. (n.d.). Luciferase Assay protocol. Emory University School of Medicine. [Link]

-

BPS Bioscience. (n.d.). STAT3 Reporter Kit (STAT3 Signaling Pathway). BPS Bioscience. [Link]

-

Wang, W., et al. (2021). Marine-Derived Natural Lead Compound Disulfide-Linked Dimer Psammaplin A: Biological Activity and Structural Modification. Marine Drugs, 19(11), 606. [Link]

-

Zgoda, P., et al. (2021). Synergistic Anticancer Effect of Glycolysis and Histone Deacetylases Inhibitors in a Glioblastoma Model. International Journal of Molecular Sciences, 22(21), 11956. [Link]

-

National Center for Biotechnology Information. (n.d.). Deacetylsclerotiorin, (-)-. PubChem Compound Database. [Link]

-

El-Sayed, A. S. A., et al. (2021). Overview of Bioactive Fungal Secondary Metabolites: Cytotoxic and Antimicrobial Compounds. Molecules, 26(16), 4949. [Link]

-

Lallemand, B., et al. (2010). Investigations of Fungal Secondary Metabolites with Potential Anticancer Activity. Journal of Natural Products, 73(6), 1138-1142. [Link]

-

AnyGenes. (n.d.). IL6 STAT3 Pathway. AnyGenes. [Link]

-

Ito, K., et al. (2002). A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression. Proceedings of the National Academy of Sciences, 99(13), 8921-8926. [Link]

-

Bouyahya, A., et al. (2022). Chemical Composition, Antioxidant, Anti-Diabetic, Anti-Acetylcholinesterase, Anti-Inflammatory, and Antimicrobial Properties of Arbutus unedo L. and Laurus nobilis L. Essential Oils. Molecules, 27(22), 7930. [Link]

-

Beckers, T., et al. (2010). Histone deacetylase inhibitors enhance the anticancer activity of nutlin-3 and induce p53 hyperacetylation and downregulation of MDM2 and MDM4 gene expression. Cancer Biology & Therapy, 10(3), 257-266. [Link]

-

Bio-protocol. (n.d.). Luciferase reporter assay. Bio-protocol. [Link]

-

Leelaprakash, G., & Dass, S. M. (2011). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. International Journal of Pharmaceutical Sciences and Research, 2(6), 1373-1377. [Link]

-

Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. [Link]

-

Wikipedia. (n.d.). Mechanism of action of aspirin. Wikipedia. [Link]

-

Genta-Jouve, G., & Thomas, O. P. (2022). Anticancer Activity of Demethylincisterol A3 and Related Incisterol-Type Fungal Products. Molecules, 27(7), 2103. [Link]

-

Bills, G. F., & Gloer, J. B. (2016). Biologically Active Secondary Metabolites from the Fungi. Microbiology Spectrum, 4(6). [Link]

-

Gao, Y., et al. (2022). Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid. Molecules, 27(3), 1017. [Link]

-

Pan-In, P., et al. (2020). Anti-inflammatory and anti-insulin resistance activities of aqueous extract from Anoectochilus burmannicus. Food Science & Nutrition, 8(12), 6465-6475. [Link]

-

Ahmed, N., et al. (2017). Novel cutting-edge metabolite-based diagnostic tools for aspergillosis. PLoS Pathogens, 13(9), e1006507. [Link]

-

QIAGEN. (n.d.). STAT3 Pathway. GeneGlobe. [Link]

Sources

- 1. Overview of Bioactive Fungal Secondary Metabolites: Cytotoxic and Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. Deacetylsclerotiorin, (-)- | C19H21ClO4 | CID 53243889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. NF-kB pathway overview | Abcam [abcam.com]

- 10. atcc.org [atcc.org]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Luciferase Assay System Protocol [worldwide.promega.com]

- 15. assaygenie.com [assaygenie.com]

- 16. Luciferase reporter assay [bio-protocol.org]

- 17. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mpbio.com [mpbio.com]

- 19. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

Application Note: Establishing a Robust Cell Viability Assay for the Novel Compound Deacetylsclerotiorin

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword:

Introduction to Deacetylsclerotiorin and the Imperative of Cell Viability Assessment

Deacetylsclerotiorin is a fungal-derived natural product belonging to the azaphilone class of compounds.[1][2] Compounds of this class are known for a diverse range of biological activities, making Deacetylsclerotiorin a molecule of interest for further characterization. The first step in understanding the potential therapeutic or toxicological profile of any new compound is to determine its effect on cell viability.

Cell viability assays are indispensable tools that provide a quantitative measure of a compound's effect on cell health.[3] These assays can reveal whether a compound is cytotoxic (kills cells), cytostatic (inhibits proliferation), or has no effect. The data generated from these assays are fundamental for determining dose-response relationships and calculating key parameters such as the half-maximal inhibitory concentration (IC50).

This guide will provide detailed protocols for two of the most widely used and trusted cell viability assays:

-

MTT Assay: A colorimetric assay based on the metabolic activity of viable cells.

-

CellTiter-Glo® Luminescent Cell Viability Assay: A luminescence-based assay that quantifies ATP, the energy currency of living cells.

Strategic Assay Selection: MTT vs. CellTiter-Glo®

The choice of assay depends on several factors, including the specific research question, available equipment, and the nature of the test compound.

| Feature | MTT Assay | CellTiter-Glo® Assay |

| Principle | Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[4] | Quantifies ATP, an indicator of metabolically active cells, using a luciferase reaction that generates a luminescent signal.[5][6] |

| Pros | - Cost-effective- Widely established and cited- Provides a robust measure of metabolic activity. | - High sensitivity; can detect as few as 15 cells.- Simple, homogeneous "add-mix-measure" protocol.[5]- Fewer steps, reducing the risk of handling errors.- Shorter incubation time (results in ~10 minutes).[7] |

| Cons | - Multi-step protocol requiring a solubilization step.[4]- Insoluble formazan crystals can be difficult to fully dissolve.- Potential for interference from reducing compounds and changes in cellular metabolism.[8] | - Higher cost per assay.- Requires a luminometer for detection.- Signal can be affected by compounds that interfere with luciferase. |

| Best For | - Initial screening of a large number of compounds.- Laboratories with standard spectrophotometers.- When a direct measure of metabolic activity is desired. | - High-throughput screening (HTS).[9]- Precious or limited cell numbers.- When high sensitivity and a wide dynamic range are required. |

Expert Insight: For a novel compound like Deacetylsclerotiorin, whose mechanism of action and potential for interference are unknown, starting with a well-established and cost-effective method like the MTT assay is a sound approach. However, if high sensitivity or a streamlined workflow is a priority, the CellTiter-Glo® assay is an excellent choice.

Experimental Protocol: MTT Cell Viability Assay

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic method for assessing cell viability.[4] The core principle lies in the ability of metabolically active cells to reduce the water-soluble yellow MTT dye into an insoluble purple formazan product. This conversion is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells. The resulting formazan crystals are then solubilized, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[10]

Materials and Reagents

-

Deacetylsclerotiorin (prepare a concentrated stock solution, e.g., 10 mM in DMSO)

-

Cell line of interest (e.g., HeLa, A549, etc.)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-